

An In-depth Technical Guide to 2-[(2-Fluorophenyl)amino]nicotinic acid

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Compound of Interest

Compound Name: 2-[(2-Fluorophenyl)amino]nicotinic acid

Cat. No.: B1299657

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Abstract

This technical guide provides a comprehensive overview of **2-[(2-Fluorophenyl)amino]nicotinic acid**, a pyridine-3-carboxylic acid derivative. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from structurally analogous compounds, particularly the well-characterized non-steroidal anti-inflammatory drug (NSAID) niflumic acid, to project its physicochemical properties, biological activities, and potential mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction and IUPAC Nomenclature

2-[(2-Fluorophenyl)amino]nicotinic acid is an organic compound belonging to the class of N-phenylnicotinic acids. Its structure is characterized by a nicotinic acid (pyridine-3-carboxylic acid) core, substituted at the 2-position with a (2-fluorophenyl)amino group.

The preferred IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 2-[(2-fluorophenyl)amino]pyridine-3-carboxylic acid.

Structurally, it is an analogue of niflumic acid (2-[(3-(trifluoromethyl)phenyl)amino]nicotinic acid), a known inhibitor of cyclooxygenase-2 (COX-2) with anti-inflammatory and analgesic

properties.^{[1][2]} The structural similarity suggests that **2-[(2-Fluorophenyl)amino]nicotinic acid** may exhibit comparable biological activities.

Physicochemical Properties

Direct experimental data for the physicochemical properties of **2-[(2-Fluorophenyl)amino]nicotinic acid** are not extensively available in the literature. The following table summarizes key properties obtained from chemical suppliers and computational predictions.

Property	Value	Source
CAS Number	57978-54-8	^{[3][4][5]}
Molecular Formula	C ₁₂ H ₉ FN ₂ O ₂	^[3]
Molecular Weight	232.21 g/mol	^[3]
Melting Point	215-216 °C	
Appearance	Powder	
Purity	95%	^[4]
InChI Key	APJRFLHMLYOPJK-UHFFFAOYSA-N	

Synthesis and Experimental Protocols

The synthesis of **2-[(2-Fluorophenyl)amino]nicotinic acid** can be achieved via a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation.^{[6][7]} This method involves the coupling of 2-chloronicotinic acid with 2-fluoroaniline. While a specific protocol for this exact reaction is not published, a general procedure adapted from the synthesis of analogous 2-anilinonicotinic acids is provided below.^[6]

Proposed Synthesis Route: Ullmann Condensation

The reaction involves the condensation of 2-chloronicotinic acid with 2-fluoroaniline, often in a high-boiling point solvent and in some cases, catalyzed by copper.^{[6][7]}

Reaction Scheme:

Detailed Experimental Protocol

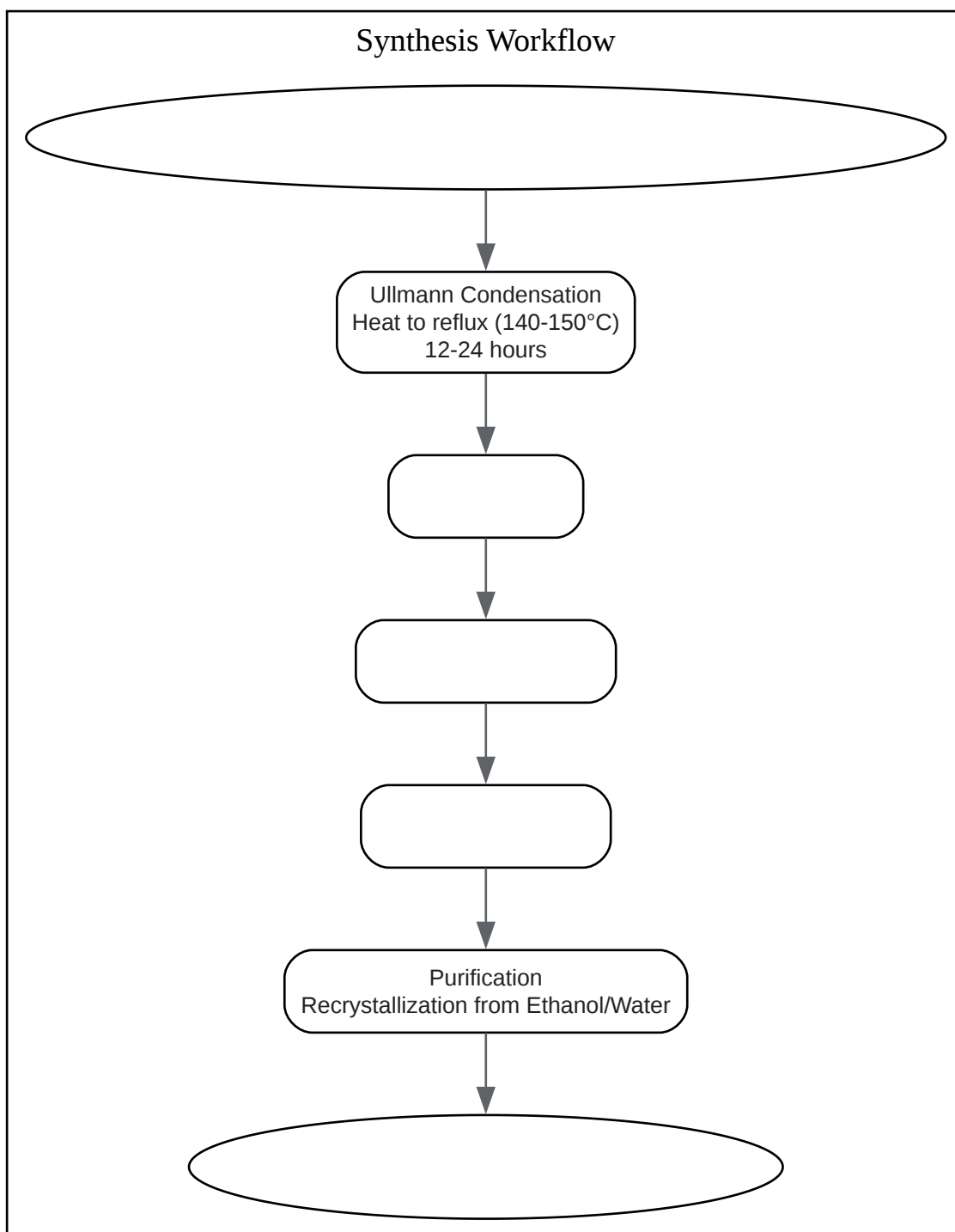
Materials:

- 2-Chloronicotinic acid (1.0 eq)
- 2-Fluoroaniline (1.2 eq)
- Potassium carbonate (K_2CO_3) (2.0 eq)
- Copper(I) iodide (CuI) (0.1 eq, optional)
- Dimethylformamide (DMF) or Xylene as solvent
- Hydrochloric acid (HCl) for acidification
- Ethyl acetate for extraction
- Brine

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronicotinic acid, 2-fluoroaniline, potassium carbonate, and the solvent (e.g., xylene).
- If a catalyst is used, add copper(I) iodide to the mixture.
- Heat the reaction mixture to reflux (typically 140-150°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- If a solid precipitate (potassium salts) is present, filter the mixture.
- Acidify the filtrate or the reaction mixture with aqueous HCl (e.g., 2M HCl) to a pH of approximately 3-4 to precipitate the product.

- Collect the crude product by filtration, wash with water, and then a small amount of cold ethanol or diethyl ether.
- The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
- Dry the purified product under vacuum to yield **2-[(2-Fluorophenyl)amino]nicotinic acid** as a solid.



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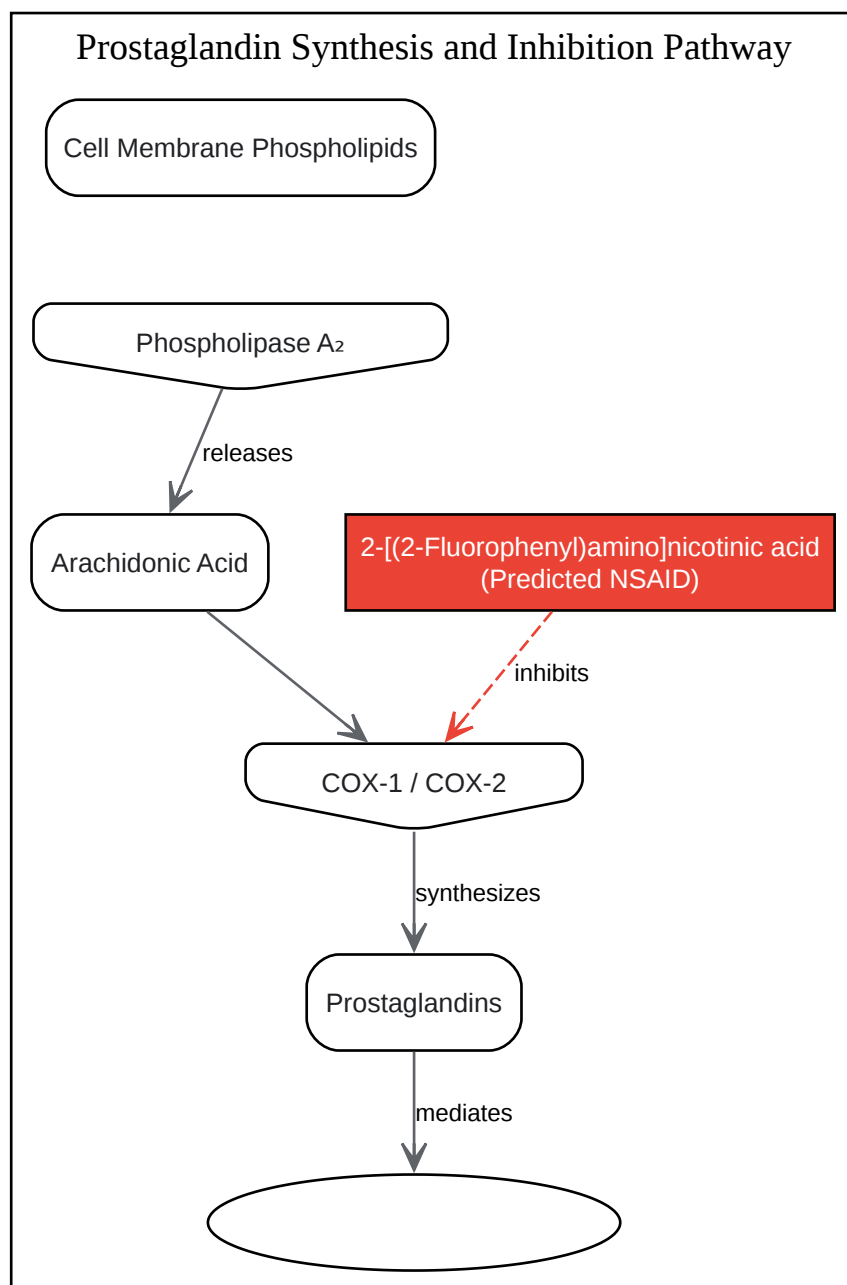
Caption: Proposed experimental workflow for the synthesis of **2-[(2-Fluorophenyl)amino]nicotinic acid**.

Biological Activity and Mechanism of Action

While there is no specific data on the biological activity of **2-[(2-Fluorophenyl)amino]nicotinic acid**, its close structural resemblance to niflumic acid strongly suggests that it may function as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting cyclooxygenase (COX) enzymes. [\[1\]](#)[\[8\]](#)

Predicted Mechanism of Action: COX Inhibition

COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[\[8\]](#) NSAIDs exert their therapeutic effects by blocking the active site of COX enzymes, thereby preventing prostaglandin synthesis. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation. Many modern NSAIDs are designed to be selective inhibitors of COX-2 to reduce the gastrointestinal side effects associated with COX-1 inhibition. Niflumic acid is a known COX-2 inhibitor.[\[1\]](#)



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Caption: Predicted signaling pathway of **2-[(2-Fluorophenyl)amino]nicotinic acid** via COX inhibition.

Quantitative Data on Analogous Compounds

To provide a quantitative context for the potential biological activity of **2-[(2-Fluorophenyl)amino]nicotinic acid**, the following table presents data for the structurally

similar compound, niflumic acid.

Compound	Target	Activity	Value
Niflumic Acid	COX-2	IC ₅₀	100 nM
Niflumic Acid	Ca ²⁺ -activated Cl ⁻ channels	IC ₅₀	2.3 μM (at -50 mV)
Niflumic Acid	Ca ²⁺ -activated non-selective cation channels	IC ₅₀	50 μM

Data sourced from MedChemExpress and Selleck Chemicals.[\[1\]](#)[\[2\]](#)

Conclusion and Future Directions

2-[(2-Fluorophenyl)amino]nicotinic acid is a nicotinic acid derivative with a confirmed chemical identity. While direct experimental data on its biological functions are lacking, its structural analogy to niflumic acid provides a strong rationale for investigating its potential as a non-steroidal anti-inflammatory agent, likely acting through the inhibition of COX enzymes.

Future research should focus on the experimental validation of the proposed synthesis protocol and the comprehensive evaluation of its biological activity. In vitro assays to determine its inhibitory potency against COX-1 and COX-2 would be a critical first step in characterizing its pharmacological profile. Further studies could explore its effects on other potential targets, such as ion channels, and evaluate its efficacy in in vivo models of inflammation and pain. Such research will be crucial in determining the therapeutic potential of this compound and its derivatives in drug discovery and development.

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